![molecular formula C17H20N4O3S B6441603 3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione CAS No. 2549032-15-5](/img/structure/B6441603.png)
3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures and functional groups. It includes a 1,2-oxazole ring, a 1,4-diazepane ring, and a benzothiazole-1,1-dione group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Scientific Research Applications
Antiviral Applications
A series of novel honokiol analogues were synthesized by introducing various 3- ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H)-ones to its molecule. These derivatives were examined for their antiviral entry activities in a SARS-CoV-2 pseudovirus model .
Antitubercular Activity
Compounds containing the 1,2,3-triazole moiety, which is similar to the 1,2-oxazol-3-yl moiety in the compound of interest, have been utilized in the development of several medicinal scaffolds that demonstrate antitubercular activities .
Antibacterial Activity
Similarly, the 1,2,3-triazole moiety has also been used in the development of compounds with antibacterial activities .
Anticancer Applications
The 1,2,3-triazole moiety has been used in the development of compounds with anticancer activities .
Anti-Inflammatory Applications
Oxazole derivatives have demonstrated anti-inflammatory activities. The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Antidiabetic Applications
Oxazole derivatives have also shown antidiabetic activities .
Antiobesity Applications
Oxazole derivatives have been found to have antiobesity activities .
Antioxidant Applications
Oxazole derivatives have demonstrated antioxidant activities .
properties
IUPAC Name |
3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-13-11-14(18-24-13)12-20-7-4-8-21(10-9-20)17-15-5-2-3-6-16(15)25(22,23)19-17/h2-3,5-6,11H,4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQCCVJNRWJHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
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